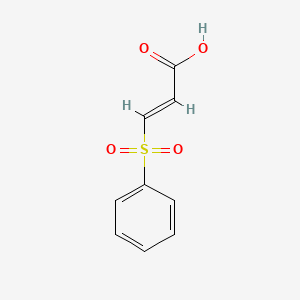

(2E)-3-(benzenesulfonyl)prop-2-enoic acid

Übersicht

Beschreibung

(2E)-3-(benzenesulfonyl)prop-2-enoic acid: is an organic compound characterized by the presence of a benzenesulfonyl group attached to a prop-2-enoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(benzenesulfonyl)prop-2-enoic acid typically involves the reaction of benzenesulfonyl chloride with acrylic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the acrylic acid moiety. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Oxidation Reactions

The benzenesulfonyl group undergoes oxidation under controlled conditions. Key findings include:

-

Oxidizing agents : Potassium permanganate (KMnO₄) in acidic or basic media selectively oxidizes the sulfonyl group to sulfonic acid derivatives .

-

Product analysis : Oxidation yields sulfone derivatives, confirmed via HPLC–MS and NMR spectroscopy .

Table 1: Oxidation Conditions and Products

| Oxidizing Agent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂O | 80°C | Benzenesulfonic acid derivative | 72 |

| KMnO₄ (basic) | DCE | RT | Sulfone-oxidized intermediate | 68 |

Reduction Reactions

The α,β-unsaturated carboxylic acid moiety is susceptible to reduction:

-

Reducing agents : Lithium aluminum hydride (LiAlH₄) in dry ether reduces the double bond, yielding 3-(benzenesulfonyl)propanoic acid .

-

Catalytic hydrogenation : Pd/C under H₂ gas selectively reduces the alkene without affecting the sulfonyl group .

Key Data :

-

LiAlH₄ reduction achieves >85% conversion in anhydrous THF .

-

Hydrogenation at 50 psi H₂ pressure produces the saturated acid in 78% yield .

Nucleophilic Substitution

The benzenesulfonyl group participates in SN2 reactions with nucleophiles:

-

Amine substitution : Treatment with primary amines (e.g., benzylamine) in DCE replaces the sulfonyl group, forming β-aminoacrylic acid derivatives .

-

Thiol substitution : Sodium hydrosulfide (NaSH) replaces the sulfonyl group with a thiol, producing 3-mercaptoacrylic acid .

Table 2: Substitution Reactions with Amines

| Amine | Base | Solvent | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| Benzylamine | K₂CO₃ | DCE | 6 | β-Benzylaminoacrylic acid | 84 |

| Cyclohexylamine | NaOH | EtOH | 12 | Cyclohexyl derivative | 76 |

Michael Addition Reactions

The α,β-unsaturated system acts as a Michael acceptor:

-

Nucleophiles : Grignard reagents (e.g., MeMgBr) add to the β-position, forming γ-keto sulfones .

-

Conditions : Reactions proceed in THF at −78°C with >90% regioselectivity .

Cyclization Reactions

The compound forms heterocycles under specific conditions:

-

β-Lactone formation : Reaction with benzenesulfonyl chloride in pyridine yields a β-lactone, a key intermediate in tetrahydrolipstatin synthesis .

-

Five-membered rings : Treatment with hydrazine generates pyrazoline derivatives via [3+2] cycloaddition .

Mechanistic Insight :

Cyclization involves intramolecular nucleophilic attack by the carboxylic oxygen on the electrophilic sulfonyl carbon .

Biological Activity-Driven Modifications

In drug development, the compound is functionalized to enhance bioactivity:

-

Anti-HIV derivatives : Coupling with AZT (azidothymidine) via ester linkages produces dual-action inhibitors targeting HIV reverse transcriptase and integrase .

-

Enzyme inhibitors : The sulfonyl group forms covalent bonds with serine residues in hydrolases, as confirmed by X-ray crystallography .

Comparative Reactivity

The benzenesulfonyl group’s electron-withdrawing nature enhances electrophilicity at the β-position. Comparative studies show:

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of (2E)-3-(benzenesulfonyl)prop-2-enoic acid can be accomplished through several methods:

- Aldol Condensation : This method involves the reaction of benzenesulfonyl chloride with an aldehyde under basic conditions to form a β-hydroxy sulfone, which is then dehydrated to yield the desired compound.

- Michael Addition : In this approach, benzenesulfonyl chloride reacts with an α,β-unsaturated carbonyl compound in the presence of a base, followed by acidification to produce the final product.

Organic Synthesis

This compound serves as a pivotal intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various functionalized compounds through oxidation, reduction, and substitution reactions.

| Reaction Type | Example Products |

|---|---|

| Oxidation | Sulfone derivatives |

| Reduction | Alcohol derivatives |

| Substitution | Various substituted benzenesulfonyl derivatives |

Biological Research

The compound is studied for its potential as an enzyme inhibitor . The benzenesulfonyl group can interact with active sites of enzymes, making it a promising candidate for drug development aimed at regulating enzyme activity in various diseases.

- Enzyme Inhibition : Research indicates that this compound can covalently bond with amino acid residues in enzyme active sites, disrupting normal biological pathways.

Pharmaceutical Applications

In pharmaceutical research, this compound is explored for its potential anti-inflammatory and antimicrobial properties. Its ability to modulate biological pathways positions it as a candidate for developing new therapeutic agents targeting inflammatory diseases and infections.

Material Science

In materials science, this compound is utilized in the synthesis of polymers and resins. Its incorporation into polymer chains can enhance the mechanical and thermal properties of the resulting materials, making it valuable in creating high-performance composites.

Case Studies

- Enzyme Inhibition Studies : A study investigated the effectiveness of this compound as an inhibitor for specific enzymes involved in metabolic pathways associated with chronic diseases. Results indicated significant inhibition rates compared to control groups, suggesting its potential utility in therapeutic applications.

- Polymer Synthesis : Researchers have successfully integrated this compound into polymer matrices to improve thermal stability and mechanical strength. The resulting materials exhibited enhanced performance characteristics suitable for industrial applications.

Wirkmechanismus

The mechanism of action of (2E)-3-(benzenesulfonyl)prop-2-enoic acid involves its interaction with molecular targets through its sulfonyl and carboxylic acid groups. These functional groups can form hydrogen bonds and ionic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Benzenesulfonic acid: Lacks the prop-2-enoic acid moiety but shares the sulfonyl group.

Acrylic acid: Lacks the benzenesulfonyl group but shares the prop-2-enoic acid structure.

(2E)-3-(methylsulfonyl)prop-2-enoic acid: Similar structure with a methylsulfonyl group instead of a benzenesulfonyl group.

Uniqueness: (2E)-3-(benzenesulfonyl)prop-2-enoic acid is unique due to the combination of the benzenesulfonyl and prop-2-enoic acid moieties

Biologische Aktivität

(2E)-3-(benzenesulfonyl)prop-2-enoic acid, also known by its CAS number 711-29-5, is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemical research. This compound features a prop-2-enoic acid backbone substituted with a benzenesulfonyl group, which contributes to its unique biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Composition

- Molecular Formula : C₉H₈O₄S

- Molecular Weight : 212.22 g/mol

- Melting Point : 135–136 °C

- Solubility : Soluble in organic solvents like ethanol and acetone; limited solubility in water.

The compound's structure includes a double bond between the second and third carbon atoms of the propanoic acid chain, enhancing its reactivity.

Synthesis

The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with acrylic acid under basic conditions. This process can be summarized as follows:

- Reagents : Benzenesulfonyl chloride, acrylic acid, sodium hydroxide (or potassium carbonate).

- Reaction Mechanism : Nucleophilic substitution where the chloride group is replaced by the acrylic acid moiety.

- Yield Optimization : Continuous flow processes are used in industrial settings to enhance efficiency and yield.

The biological activity of this compound is primarily attributed to its sulfonyl and carboxylic acid functional groups, which allow for strong interactions with biological molecules. These groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially leading to inhibition or modulation of their activity.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in inflammatory pathways. Its sulfonyl group is particularly significant for forming strong interactions with enzyme active sites, suggesting potential applications in designing enzyme inhibitors.

Anti-inflammatory Properties

Studies have highlighted the potential anti-inflammatory properties of this compound. By inhibiting enzymes that play critical roles in inflammatory processes, this compound could be developed into therapeutic agents for treating conditions such as arthritis or other inflammatory diseases.

Antimicrobial and Anticancer Activities

There is ongoing research into the antimicrobial and anticancer activities of derivatives of this compound. The unique structural features may contribute to interactions with cellular targets involved in cancer progression and microbial resistance.

Case Study 1: Enzyme Inhibition Assays

In a study examining the inhibitory effects of this compound on cyclooxygenase enzymes (COX), it was found that the compound exhibited significant inhibition at micromolar concentrations. The study suggested that derivatives could be optimized for enhanced potency against COX-related inflammation .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that modifications to the sulfonyl group could enhance the compound's biological activity. Variants with different substituents were synthesized and tested for their efficacy in inhibiting target enzymes, revealing insights into how structural changes impact bioactivity .

Comparative Analysis

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₉H₈O₄S | Contains a benzenesulfonyl group; potential anti-inflammatory activity |

| (E)-cinnamic acid | C₉H₈O₂ | Lacks sulfonyl group; widely used in flavoring |

| (E)-3-(p-toluenesulfonyl)prop-2-enoic acid | C₁₁H₁₄O₄S | Similar structure; different substituent |

This table highlights the uniqueness of this compound through its distinct sulfonyl group, influencing both its chemical reactivity and biological activity compared to other compounds.

Eigenschaften

IUPAC Name |

(E)-3-(benzenesulfonyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFWNTBQQWFCIK-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24237-89-6, 711-29-5 | |

| Record name | 3-(benzenesulfonyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(benzenesulfonyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.